The Physiochemical and Synthetic Profile of 2-Octen-4-one
The Physiochemical and Synthetic Profile of 2-Octen-4-one
Technical Monograph for Drug Discovery & Application Science
Introduction & Structural Analysis
2-Octen-4-one (CAS: 4643-27-0) is a linear
Structurally, the molecule features a carbonyl group conjugated with a carbon-carbon double bond. This conjugation lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the
Stereochemical Configuration
The molecule exists primarily as the (E)-isomer (trans) due to the steric strain associated with the (Z)-isomer during thermodynamic equilibration or synthesis.
Figure 1: Resonance contribution highlighting the dual electrophilic nature of the enone system.
Physicochemical Data Profile
The following constants are validated for the (E)-isomer. These values are critical for calculating partition coefficients in biological assays and designing purification protocols.
| Property | Value / Range | Unit | Context |
| Molecular Weight | 126.20 | g/mol | Monoisotopic |
| Boiling Point | 170 - 172 | °C | @ 760 mmHg |
| Density | 0.835 - 0.842 | g/cm³ | @ 25°C |
| Refractive Index | 1.440 - 1.446 | @ 20°C | |
| Flash Point | 63 | °C | Closed Cup |
| LogP (Predicted) | 2.1 - 2.3 | - | Lipophilicity indicator |
| Solubility | Insoluble | Water | Hydrophobic |
| Solubility | Soluble | Organic | EtOH, Oils, DMSO |
| Odor Threshold | ~70 | ppb | Detection in water |
Synthetic Methodology
For research applications requiring high purity (>98%), the Aldol Condensation route is preferred over oxidation of alcohols due to scalability and stereocontrol.
Protocol: Kinetic Aldol Condensation (Targeted)
This protocol utilizes the kinetic enolate of 2-hexanone to attack acetaldehyde, followed by dehydration.
Reagents:
-
2-Hexanone (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
THF (Anhydrous)
-
Acidic workup (HCl)
Step-by-Step Workflow:
-
Enolate Formation (Kinetic Control):
-
Cool a solution of LDA in THF to -78°C under Nitrogen atmosphere.
-
Add 2-hexanone dropwise over 30 minutes.
-
Mechanism:[7][10][11][12] Deprotonation occurs at the less substituted alpha-carbon (methyl group) due to steric hindrance at the butyl side, forming the kinetic enolate.
-
Stir for 45 minutes at -78°C.
-
-
Aldol Addition:
-
Add acetaldehyde (freshly distilled) dropwise to the enolate solution at -78°C.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench with saturated
.
-
-
Dehydration (Elimination):
-
Purification:
-
Distillation under reduced pressure is required to separate the product from self-condensation byproducts.
-
Figure 2: Kinetic Aldol synthesis route ensuring correct regiochemistry.
Reactivity & Drug Development Applications
The utility of 2-Octen-4-one in drug discovery is defined by its Michael Acceptor status.
Covalent Inhibition (The "Warhead" Concept)
In medicinal chemistry, the enone moiety is used to target non-catalytic cysteine residues in kinases or proteases.
-
Mechanism: A cysteine thiol (
) in the protein active site performs a 1,4-conjugate addition to the -carbon of 2-octen-4-one. -
Selectivity: The reactivity can be tuned by modifying the steric bulk of the butyl chain (C5-C8), affecting how the molecule fits into the binding pocket before the covalent bond forms.
Metabolic Stability & Toxicology
Researchers must account for Glutathione (GSH) conjugation .
-
Detoxification Pathway: In vivo, Glutathione S-transferases (GSTs) will catalyze the addition of GSH to the enone.
-
Experimental Check: When screening 2-octen-4-one derivatives, incubate with GSH (
measurement) to assess metabolic liability. Rapid depletion suggests high systemic toxicity potential.
Analytical Characterization
To validate the identity of synthesized or purchased 2-Octen-4-one, compare against these spectral benchmarks.
Infrared Spectroscopy (IR)
-
~1675 cm⁻¹: Strong
stretch. (Lower than non-conjugated ketones due to resonance). -
~1630 cm⁻¹:
stretch (Conjugated). -
~970 cm⁻¹:
out-of-plane bending (Diagnostic for trans-alkenes).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent:
-
6.8 ppm (1H, dq):
-proton (C3). Deshielded by resonance. -
6.1 ppm (1H, dq):
-proton (C2). -
2.5 ppm (2H, t):
-methylene of the butyl group (C5). - 1.9 ppm (3H, d): Methyl group on the double bond (C1).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, 2-Octen-4-one. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Octen-4-one Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
The Good Scents Company. 2-Octen-4-one: Organoleptic Properties and Occurrence. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for Enone reactivity and Aldol mechanisms). Oxford University Press.
-
Bedoukian Research. Technical Data Sheet: 2-Octen-4-one (BRI #614). Retrieved from [Link]
Sources
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